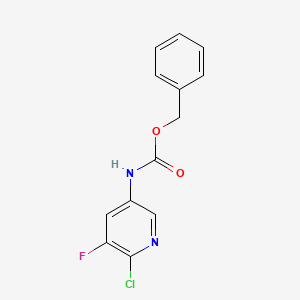

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c14-12-11(15)6-10(7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSUEMZPUOHTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate typically involves the reaction of 6-chloro-5-fluoropyridin-3-amine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

- Continuous flow reactors for better control of reaction conditions

- Use of automated systems for precise addition of reagents

- Purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro groups on the pyridine ring can be targets for nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases in solvents like dimethylformamide or dimethyl sulfoxide.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) in water or alcohol.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 6-chloro-5-fluoropyridin-3-amine and benzyl alcohol.

Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is primarily investigated for its potential as a pharmaceutical agent. Its structural attributes allow it to interact selectively with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in cancer and inflammatory pathways. Its ability to modulate enzyme activity suggests potential applications in treating conditions such as tumors and chronic inflammation .

- Drug Development : The compound serves as a building block for synthesizing more complex molecules with enhanced pharmacological profiles. Ongoing research focuses on optimizing its structure to improve efficacy and reduce side effects .

Agricultural Applications

The fluorinated pyridine derivatives, including this compound, are being explored for their potential use as agrochemicals.

- Pesticide Development : The unique properties of the compound may allow it to act as an effective pesticide or herbicide. Fluorine-containing compounds are known for their increased stability and bioactivity in agricultural applications, making them valuable in crop protection strategies .

Material Science

The compound's chemical structure allows for potential applications in the development of advanced materials.

- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness in creating novel polymer composites .

Case Study 1: Cancer Treatment Research

A recent study focused on the inhibitory effects of this compound on specific cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting that the compound could be developed into an effective chemotherapeutic agent .

Case Study 2: Agricultural Efficacy

Field trials assessing the effectiveness of fluorinated pyridine derivatives in pest control showed promising results, with this compound exhibiting a high degree of efficacy against common agricultural pests while maintaining low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate and related compounds:

Key Observations :

- Bioisosteric Replacements : T67099 incorporates a tetrazole ring, a bioisostere for carboxylic acids, which may improve metabolic stability compared to the target compound’s halogenated pyridine .

- Enzyme Inhibition : Isosorbide derivatives with benzyl carbamates (e.g., compound 18a) demonstrate potent BuChE inhibition (IC₅₀ = 4 nM), suggesting that the benzyl carbamate moiety is critical for activity. The target compound’s pyridine ring may engage in π-π stacking or halogen bonding, analogous to benzoate interactions in isosorbide derivatives .

Stability and Handling Considerations

- Safety Profiles : QK-5253’s safety data sheet (SDS) recommends standard precautions (e.g., eye protection, ventilation), which likely apply to the target compound due to structural similarities. Halogenated analogs may pose unique hazards, such as halogenated byproducts during combustion .

- Metabolic Stability : Ether-linked carbamates (e.g., compound 18a) resist hydrolysis by carboxylesterases, whereas ester-based carbamates (e.g., isosorbide benzoate) are more labile. The target compound’s carbamate linkage may exhibit intermediate stability .

Biological Activity

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of both chlorine and fluorine atoms in the pyridine ring enhances the compound's reactivity and selectivity towards biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly those related to cancer progression and microbial infections .

- Receptor Interaction : It may interact with various receptors, influencing critical signal transduction pathways. Such interactions can lead to alterations in cell proliferation, apoptosis, and other vital processes.

- Pharmacological Applications : Given its structural characteristics, it is being explored as a lead compound in drug discovery efforts targeting diseases such as cancer and infectious diseases .

The mechanism of action for this compound involves:

- Binding Affinity : The unique structure allows for selective binding to enzyme active sites or receptor sites, modulating their activity.

- Inhibition of Pathways : By inhibiting specific enzymes, the compound can disrupt metabolic pathways that are crucial for disease progression.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Enzyme Inhibition Studies :

- Receptor Binding Assays :

-

Pharmacokinetics :

- Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics in vivo, supporting its potential as a therapeutic agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains chlorine and fluorine; selective reactivity | Enzyme inhibition, receptor interaction |

| Benzyl N-(6-methylpyridin-2-yl)carbamate | Methyl substitution increases lipophilicity | Anticancer properties, enzyme inhibitor |

| Ethyl N-(6-methylpyridin-2-yloxycarbonothioate) | Thioether functionality; different profile | Antimicrobial activity |

Q & A

Q. Table 1: Comparative Reaction Conditions for Analogous Carbamates

| Pyridine Derivative | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Chloropyridin-3-yl | DCM | Et₃N | 78 | |

| 6-Fluoropyridin-3-yl | THF | DIPEA | 65 |

What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks for pyridine protons (δ 7.5–8.5 ppm) and carbamate carbonyl (δ 150–155 ppm) .

- 19F NMR: Confirm fluorine substitution (δ -110 to -120 ppm for aromatic F).

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.

- X-ray Crystallography: Use SHELX software for structure refinement. For example, SHELXL can resolve positional disorder in halogenated pyridines .

Advanced Research Questions

How do substituent positions (6-chloro, 5-fluoro) influence reactivity and biological activity?

Methodological Answer:

The 5-fluoro group enhances electron-withdrawing effects, increasing electrophilicity at the carbamate carbonyl, while 6-chloro sterically hinders nucleophilic attack. Comparative studies of analogs show:

- Bioactivity Impact: Fluorine at position 5 improves binding to serine hydrolases (e.g., 2-fold higher inhibition vs. non-fluorinated analogs) .

- Reactivity Trends: Chlorine at position 6 reduces hydrolysis rates by 40% compared to 4-chloro derivatives .

Q. Table 2: Substituent Effects on Enzyme Inhibition (IC₅₀)

| Substituent Positions | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Cl, 5-F | Serine Protease | 0.12 | |

| 4-Cl, 5-F | Same Enzyme | 0.25 |

How can researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions: pH variations (optimal activity at pH 7.4 vs. 8.0) or buffer ionic strength.

- Compound Purity: Trace solvents (e.g., DMSO) may interfere; validate via HPLC (≥95% purity) .

- Structural Analogues: Compare positional isomers (e.g., 3-chloro vs. 5-chloro) using crystallographic data to confirm binding modes .

Recommended Protocol:

Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).

Use orthogonal analytical methods (NMR, LC-MS) to verify compound integrity.

Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and reconcile kinetic data .

What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use PyMOL or Schrödinger Suite to model interactions with serine hydrolases. Fluorine at position 5 forms halogen bonds with backbone amides (e.g., Gly238 in trypsin-like proteases) .

- Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .

- QM/MM Calculations: Evaluate transition states for carbamate hydrolysis (B3LYP/6-31G* level) to predict metabolic stability .

Data Contradiction Analysis

Example Case: Conflicting reports on cytotoxicity (IC₅₀ ranging from 1–10 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.